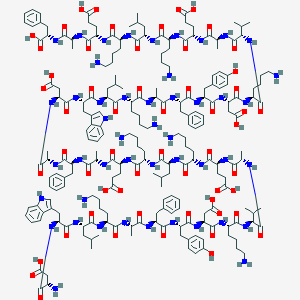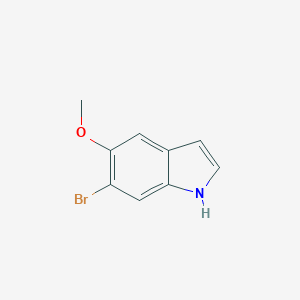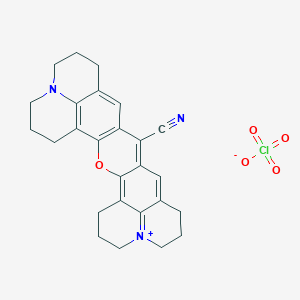
Rhodamine 800
Overview
Description
Rhodamine 800 is a membrane-permeable cationic fluorescent probe that specifically recognizes mitochondrial membrane potentials . It attaches to mitochondria and produces bright fluorescence . At certain concentrations, rhodamine dyes have low toxicity to cells, so they are commonly used to detect mitochondria in animal cells, plant cells, and microorganisms .
Molecular Structure Analysis
This compound is a fluorescent compound with an excitation peak at 682 nm and an emission peak at 704 nm . The molecular formula of this compound is C26H26ClN3O5 .Chemical Reactions Analysis
This compound has been studied for its fluorescence spectral properties in plasma and blood . Absorption due to hemoglobin reduced the Rh800 intensity from the blood . Fluorescence lifetime measurements in plasma and blood showed that it is possible to recover lifetime parameters of Rh800 in these media .Physical and Chemical Properties Analysis
This compound has a molecular weight of 496.0 g/mol . It has high absorption coefficients, exceptional quantum yields, improved photostability, and significant red shifts .Scientific Research Applications
Application in Chromatographic Detection
Rhodamine 800 has been utilized in chromatography for detecting amino-containing analytes. A study by Rahavendran and Karnes (1996) demonstrated the use of this compound as a precolumn reagent for derivatization in reversed phase liquid chromatographic detection. This application leverages the fluorescence properties of this compound when excited by a visible diode laser, making it suitable for quantitation of specific compounds in plasma, such as valproic acid (Rahavendran & Karnes, 1996).
Probing Energization in Biological Samples
This compound has been used as a probe to study the energization of cells and tissues. Sakanoue et al. (1997) explored its application in isolated rat liver mitochondria and hepatocytes, observing how its absorption and fluorescence characteristics change in response to the mitochondrial membrane potential. This research underscores the potential of this compound as a near-infrared active contrast agent for monitoring cellular energy states (Sakanoue et al., 1997).
Exploration in Fluorescence Properties
A study by Abugo et al. (2000) characterized the fluorescence spectral properties of this compound in blood and plasma, highlighting its potential for clinical fluorescence measurements in whole blood without separation steps. This research provides insights into the interactions of this compound with biological fluids and its potential applications in medical diagnostics (Abugo et al., 2000).
Photophysical Studies
This compound has been a subject of interest in photophysical studies. For instance, Sekiguchi et al. (2006) investigated its fundamental photophysics and photochemistry in water, providing valuable insights into its concentration-dependent UV-visible absorption spectra and the dynamics of its monomer and dimer forms (Sekiguchi et al., 2006).
Use in Strong Coupling Studies
Valmorra et al. (2011) reported on the strong coupling between surface plasmon polaritons and this compound, revealing the interaction between the dye and surface plasmon polaritons on a thin silver film. This study is significant for understanding the interaction mechanisms of this compound at the molecular level, especially in relation to plasmon coupling (Valmorra et al., 2011).
Mechanism of Action
Target of Action
Rhodamine 800 (R800) is a membrane-permeable cationic fluorescent probe . Its primary target is the mitochondrial membrane potential . This specific recognition allows R800 to attach to mitochondria and produce bright fluorescence .
Mode of Action
R800 interacts with its target, the mitochondrial membrane potential, by penetrating the membrane and attaching to the mitochondria . This interaction results in the production of bright fluorescence . The fluorescence properties of R800 have been widely used in various applications, including as an optical probe , in lasers , and solar cells .
Biochemical Pathways
It is known that r800 can effectively bind to nanostructures and surface plasmon polariton , suggesting its involvement in these biochemical pathways
Pharmacokinetics
It is known that r800 is soluble in ethanol , which could potentially impact its bioavailability
Result of Action
The primary result of R800’s action is the production of bright fluorescence when it attaches to mitochondria . This fluorescence is used in various applications, including flow cytometry of DNA content in ethanol-fixed or detergent-permeabilized cells . The fluorescence properties of R800 can also be affected by solvent and concentration .
Action Environment
The action of R800 can be influenced by environmental factors such as solvent and concentration . For instance, different solvents such as ethanol, methanol, and cyclopentanol can cause small changes in the photoluminescence properties of R800 . Additionally, the absorption spectrum of R800 in an aqueous solution can be influenced by the presence of a strong H-bond of the exocyclic nitrogen atom with the water molecule .
Safety and Hazards
Future Directions
Rhodamine-based chemosensors have sparked considerable interest in recent years due to their remarkable photophysical properties . They have potential in a range of disciplines, including biological and environmental sensing as well as logic gate applications . This suggests a promising future for Rhodamine 800 in these areas.
Biochemical Analysis
Biochemical Properties
Rhodamine 800 is known for its fluorescence properties . It exhibits a large red shift of the absorption spectra and quenching of the fluorescence intensity when incubated with isolated mitochondria . The spectral changes observed could be explained in terms of the potential-dependent uptake of this compound from the buffer solution into the mitochondrial matrix .
Cellular Effects
This compound has been used as a probe to monitor the energy states of living tissues . In a study with isolated rat liver mitochondria and hepatocytes, it was observed that the red shift and fluorescence quenching of this compound characteristic of energized mitochondria were also observed in a suspension of hepatocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the mitochondrial membrane potential . The absorbance difference at specific wavelengths and the fluorescence intensity measured varied linearly with the mitochondrial membrane potential . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules within the mitochondria .
Temporal Effects in Laboratory Settings
The deposition of this compound has been observed to be proportional to the perfusate volume, which includes factors like coronary flow and perfusion time . There was no loss of this compound observed during the washout period, indicating its stability .
Transport and Distribution
This compound is transported into the mitochondria, where it interacts with the mitochondrial membrane potential . The dye’s distribution within cells and tissues is likely influenced by this interaction.
Subcellular Localization
This compound is localized within the mitochondria Its activity and function may be influenced by this subcellular localization, as well as any potential targeting signals or post-translational modifications
Properties
IUPAC Name |
3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N3O.ClHO4/c27-15-22-20-13-16-5-1-9-28-11-3-7-18(23(16)28)25(20)30-26-19-8-4-12-29-10-2-6-17(24(19)29)14-21(22)26;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACOCUMLBPNDIN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C#N)CCC7.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143686 | |
| Record name | Rhodamine 800 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101027-54-7, 137993-41-0 | |
| Record name | Rhodamine 800 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101027547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodamine 800 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodamine 800 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rhodamine 800 exhibits a strong affinity for mitochondria due to their high lipid content and negative membrane potential. [, , ] This interaction allows it to be used as a probe for mitochondrial energization and membrane potential. [, ]
A: Upon entering energized mitochondria, this compound undergoes a red shift in its absorption spectra and experiences fluorescence quenching. [, ] This phenomenon is attributed to the potential-dependent uptake of the dye from the buffer solution into the mitochondrial matrix. []
A: At concentrations typically used for research (below 5 μM), this compound does not appear to affect mitochondrial respiration control ratio or oxygen consumption rate. []
A: While the provided research papers do not explicitly state the molecular formula and weight, they refer to it as a "far-red dye" [] and detail its spectroscopic properties.
A: this compound is effectively excited using visible diode laser-induced fluorescence (VDLIF) detection. [] Its excitation and emission wavelengths are approximately 693 nm and >720 nm, respectively. [] Research has utilized laser diodes at 670 nm and 690 nm for excitation, observing a fluorescence peak at 720 nm. []
A: Yes, this compound has been successfully incorporated into solid host media like polymethyl methacrylate (PMMA) for lasing applications. [, ] It demonstrates good quantum efficiency compared to other near-infrared dyes in such environments. []
A: Yes, laser threshold, slope efficiency, and emission wavelength can be influenced by the host matrix. Studies have explored its behavior in modified PMMA, polymer-filled nanoporous glass, and organically modified silicate. []
A: this compound exhibits strong coupling with surface plasmon polaritons on silver films. [] This interaction leads to anticrossings in the dispersion relation and can be modulated by dye concentration. []
A: Yes, this compound's NIR fluorescence enables its use as a flow-dependent molecular tracer in living systems. [] Its deposition in rodent hearts was directly proportional to coronary flow, enabling dynamic cardiac imaging. []
A: Yes, this compound has been successfully incorporated into a three-phase optical detection system for potassium ions. [] The system utilizes this compound's transfer between a hydrogel, ion-exchange nanospheres, and an aqueous sample for sensitive potassium ion detection. []
ANone: A variety of spectroscopic techniques are employed to characterize and quantify this compound, including:
- Visible Diode Laser-Induced Fluorescence (VDLIF): For sensitive detection in chromatographic applications. []
- Steady-State and Time-Resolved Fluorescence Spectroscopy: To study its photophysical properties and interactions with various media. [, , ]
- Fluorescence Lifetime Imaging Microscopy (FLIM): To visualize and quantify this compound distribution in biological samples. []
- Absorption Spectroscopy: To monitor its uptake and binding kinetics in cells and tissues. [, ]
- Surface-Enhanced Raman Scattering (SERS): To achieve single-molecule detection sensitivity and study its interactions with plasmonic substrates. [, ]
- Nonphotochemical Hole Burning (NPHB) Spectroscopy: To investigate the microenvironment of this compound in biological systems, particularly within mitochondria. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



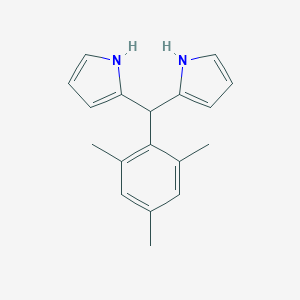
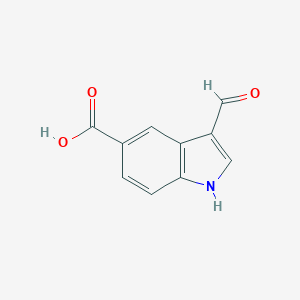
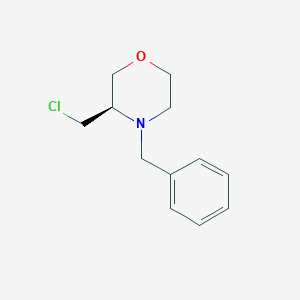


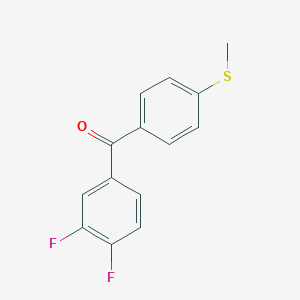

![[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B170736.png)


